molecular formula C7H7F3N2O B1474264 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1443279-59-1

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B1474264
M. Wt: 192.14 g/mol
InChI Key: ZSWKBVVPDPLSRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of an appropriate precursor with trifluoromethyl-substituted reagents . Detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde consists of an ethyl group , a trifluoromethyl group , and a pyrazole ring . The carbaldehyde functional group is attached to the pyrazole ring. The geometry and conformational preferences of this compound play a crucial role in its reactivity and properties .


Chemical Reactions Analysis

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can participate in various chemical reactions, including nucleophilic additions , condensations , and oxidations . Its reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group and the presence of the aldehyde moiety .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately -15°C .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde derivatives demonstrate significant antimicrobial and antioxidant properties. For example, a study synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating potential applications in treating bacterial and fungal infections (Bhat et al., 2016).

Synthesis of Pyrazolo[4,3-c]pyridines

Another application involves the synthesis of pyrazolo[4,3-c]pyridines, a class of compounds with potential pharmaceutical applications. A study demonstrated the synthesis of these compounds via a microwave-assisted treatment, indicating a method for creating novel chemical structures for further research (Palka et al., 2014).

Novel Pyrazole Derivatives Synthesis

The compound is also used in synthesizing novel pyrazole derivatives. A study reported the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, demonstrating its utility in creating new molecular structures (Hu et al., 2010).

Formation of Pyrazole-alkaloids

Interestingly, derivatives of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde have been isolated from natural sources like watermelon seeds, indicating its occurrence in nature and potential applications in natural product chemistry (Kikuchi et al., 2015).

properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWKBVVPDPLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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